2-fluoroethyl 1H-indole-4-carboxylate
Description
2-Fluoroethyl 1H-indole-4-carboxylate is a fluorinated indole derivative characterized by a carboxylate ester group at the 4-position of the indole ring and a 2-fluoroethyl substituent on the ester moiety.
The compound’s structural features align with medicinal chemistry strategies to optimize pharmacokinetics, as fluorinated groups are often employed to improve membrane permeability and resistance to enzymatic degradation . Its indole core is a privileged scaffold in drug discovery, prevalent in compounds targeting serotonin receptors, kinases, and tubulin .
Properties
IUPAC Name |
2-fluoroethyl 1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-5-7-15-11(14)9-2-1-3-10-8(9)4-6-13-10/h1-4,6,13H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIQDCQQIGYLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoroethyl 1H-indole-4-carboxylate typically involves the reaction of 1H-indole-4-carboxylic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents to facilitate esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-fluoroethyl 1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-fluoroethyl 1H-indole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-fluoroethyl 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The fluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : Fluorination on the ethyl ester (target compound) vs. the indole ring (Ethyl 4-fluoro and 5-fluoro analogs) leads to divergent electronic effects. The electron-withdrawing fluorine on the ester may slow esterase-mediated hydrolysis, whereas ring fluorination alters indole’s aromaticity and hydrogen-bonding capacity .
- Reactivity : Methyl 1H-indole-4-carboxylate undergoes C3 alkylation under ruthenium catalysis , but the 2-fluoroethyl ester’s steric bulk could hinder similar reactivity.
Pharmacological Implications
- Ring-Fluorinated Indoles : Ethyl 4-fluoro-1H-indole-2-carboxylate’s derivatives show promise in optical and semiconductor applications due to fluorinated aromatic systems .
Research Findings and Data Analysis
Stability and Reactivity
- The 2-fluoroethyl group’s electron-withdrawing nature may reduce the ester’s hydrolysis rate compared to ethyl or methyl esters, enhancing in vivo stability .
- Ethyl-5-fluoroindole-2-carboxylate-derived carboxamides exhibit moderate yields (10–37.5%), highlighting challenges in synthesizing sterically hindered indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
